molecular formula C5H4BrClN2 B1290170 2-Bromo-4-chloropyridin-3-amine CAS No. 357263-45-7

2-Bromo-4-chloropyridin-3-amine

Cat. No. B1290170
CAS RN: 357263-45-7
M. Wt: 207.45 g/mol
InChI Key: BZXFKYRDEFEWPG-UHFFFAOYSA-N
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Description

The compound 2-Bromo-4-chloropyridin-3-amine is a halogenated pyridine derivative, which is a class of compounds that have been extensively studied due to their potential applications in pharmaceuticals, agrochemicals, and materials science. The presence of bromine and chlorine atoms on the pyridine ring can significantly influence the reactivity and electronic properties of the molecule, making it a valuable intermediate for various chemical transformations.

Synthesis Analysis

The synthesis of halogenated pyridines can be achieved through various methods. For instance, the regioselective displacement reaction of ammonia with halogenated pyrimidines has been demonstrated, as seen in the synthesis of 5-bromo-2-chloro-6-methylpyrimidin-4-amine, which could serve as a model for similar reactions involving pyridine derivatives . Additionally, the synthesis of 3-bromo-5,6-dihydropyridin-2-ones from β,γ-unsaturated α-bromoketenes and imines suggests a method that could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions .

Molecular Structure Analysis

The molecular structure of halogenated pyridines is often characterized by X-ray crystallography, which provides detailed information about the arrangement of atoms in the crystal lattice and the types of intermolecular interactions present. For example, the crystal structure of a related compound, 5-bromo-2-chloro-6-methylpyrimidin-4-amine, revealed the presence of intramolecular hydrogen bonding, which is a common feature in halogenated heterocycles and could also be expected in the structure of this compound .

Chemical Reactions Analysis

Halogenated pyridines can undergo various chemical reactions, including nucleophilic substitution, where the halogen atoms can be displaced by other nucleophiles. The reactivity of these halogens can be influenced by the presence of other substituents on the pyridine ring, as well as by the solvent and reaction conditions. For example, the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with secondary amines resulted in the formation of substituted aminopyrimidines . This indicates that this compound could also participate in similar nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from related compounds. The presence of bromine and chlorine atoms is likely to increase the density and boiling point compared to unsubstituted pyridines. The electronic effects of the halogens will also impact the acidity of the amine group, potentially making it less basic than aniline. The solubility of the compound in various solvents could be similar to that of other halogenated pyridines, which tend to be soluble in polar organic solvents .

Safety and Hazards

The safety information for 2-Bromo-4-chloropyridin-3-amine indicates that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

2-bromo-4-chloropyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClN2/c6-5-4(8)3(7)1-2-9-5/h1-2H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZXFKYRDEFEWPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Cl)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10625940
Record name 2-Bromo-4-chloropyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

357263-45-7
Record name 2-Bromo-4-chloropyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-4-chloropyridin-3-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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